![molecular formula C14H20N2O B2368255 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline CAS No. 926238-92-8](/img/structure/B2368255.png)
2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline
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Overview
Description
2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential medical applications. This compound is also known as MPAC and has been found to have various biochemical and physiological effects, making it an interesting area of study. In
Scientific Research Applications
Visible-light-induced Iridium-catalyzed Reactions
N-Methyl-N-((trimethylsilyl)methyl)aniline, a derivative related to 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline, has been utilized in visible-light-induced iridium-catalyzed addition reactions. These reactions involve cyclic α,β-unsaturated carbonyl compounds, producing aminomethyl radical addition products and tricyclic compounds (Lenhart & Bach, 2014).
NMR Spectroscopy and Isomer Identification
In the study of similar compounds, 1H and 13C NMR spectroscopy has been employed to identify different isomers of N-(1,2,5-trimethyl-4-piperidylidene)aniline. This research focuses on the structural configuration of isomers, crucial for understanding the behavior and reactivity of such molecules (Aliev et al., 1989).
Synthesis and Characterization of Mannich Base
Research includes the synthesis of Mannich β-amino carbonyl compounds, such as (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one, from reactions involving aniline. These studies are significant for understanding the chemical properties and potential applications of such compounds (Hussein & Yousif, 2021).
Ultraviolet Spectra Studies
Studies on the ultraviolet spectra of aniline and its derivatives, including those structurally similar to this compound, have been conducted. These studies help in understanding the electronic properties and interactions of these compounds with different solvents (Cumper & Singleton, 1968).
Safety and Hazards
properties
IUPAC Name |
(4-amino-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-9-12(6-7-13(10)15)14(17)16-8-4-3-5-11(16)2/h6-7,9,11H,3-5,8,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOSPCLXTUOGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.